
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has been widely studied in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have been studied for their potential as neuropeptide Y5 receptor antagonists, which could have implications for obesity treatment and appetite regulation. The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives highlight the potential of these compounds in medical research, particularly for targeting metabolic disorders (Fotsch et al., 2001).
Hydrogel Formation
Another area of application is in the development of hydrogels. One study demonstrated how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels across a range of acidic pH levels. The morphology and rheology of these gels, which can be tuned by the identity of the anion, have implications for material science and engineering, offering innovative solutions for drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Soluble Epoxide Hydrolase Inhibition
Research on 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase inhibitor, underscores the utility of urea derivatives in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. The study focuses on the metabolism of TPPU, which is crucial for assessing the safety and effectiveness of such inhibitors (Wan et al., 2019).
Fluorescent Probes for Metal Ion Detection
Urea derivatives also find applications as fluorescent probes for the detection of metal ions, such as aluminum (Al3+), in biological systems. This has significant implications for environmental monitoring and biomedical diagnostics, showcasing the versatility of urea derivatives in analytical chemistry (Wang et al., 2017).
Corrosion Inhibition
Furthermore, studies on the corrosion inhibition properties of urea derivatives for mild steel in hydrochloric acid solutions illustrate the potential of these compounds in industrial applications, offering solutions for material preservation and extending the lifespan of metal components (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-5-1-3-7-14(12)23-16(24)22-11-17(25)9-10-26-15-8-4-2-6-13(15)17/h1-8,25H,9-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFNUUOOHMISOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

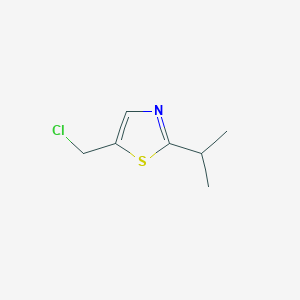

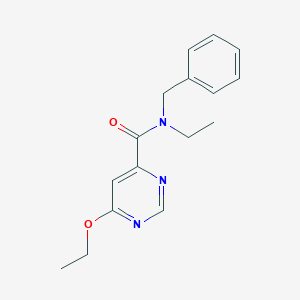
![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)
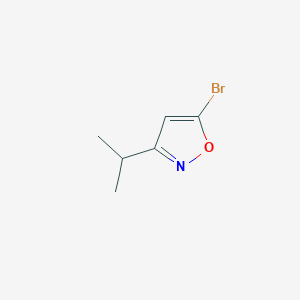
![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
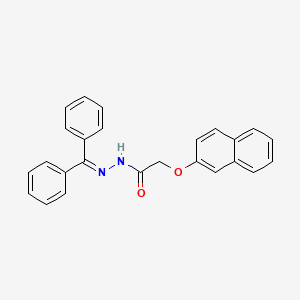
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)
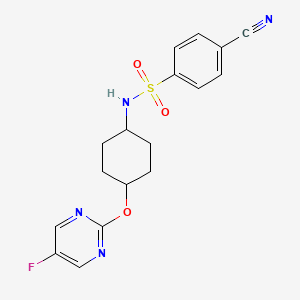
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)
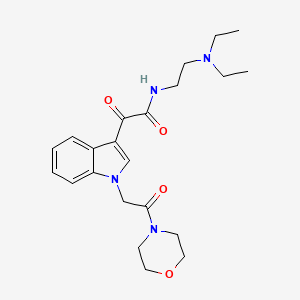
![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
![N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2561326.png)